molecular formula C32H13N B13740945 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene

3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene

Cat. No.: B13740945
M. Wt: 411.4 g/mol
InChI Key: UFURMQYUQNUACH-UHFFFAOYSA-N
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Description

3-Azatridecacyclo[16131116,1902,405,3007,2809,27011,25014,24020,31021,29022,26023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene is a complex organic compound with a highly intricate structure This compound is known for its unique molecular configuration, which includes multiple fused rings and a nitrogen atom integrated into the ring system

Preparation Methods

The synthesis of 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene involves multiple steps and specific reaction conditions. The synthetic routes typically include:

    Cyclization Reactions: The formation of the multiple fused rings is achieved through cyclization reactions, often involving catalysts to facilitate the process.

    Nitrogen Incorporation:

    Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained with high purity.

Chemical Reactions Analysis

3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, with reagents such as halogens or alkyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the ring system or the nitrogen atom.

Scientific Research Applications

3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene has several scientific research applications:

    Chemistry: It is used as a model compound to study complex ring systems and their reactivity.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene involves its interaction with molecular targets through its nitrogen atom and ring system. These interactions can affect various pathways, including enzymatic activities and receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene include:

These compounds share similar ring structures but differ in their functional groups and specific configurations, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C32H13N

Molecular Weight

411.4 g/mol

IUPAC Name

3-azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene

InChI

InChI=1S/C32H13N/c1-2-10-4-12-6-14-8-16-24-23-15(31-32(16)33-31)7-13-5-11-3-9(1)17-18(10)26-20(12)22(14)28(24)30-27(23)21(13)19(11)25(17)29(26)30/h1-4,7-8,31-33H,5-6H2

InChI Key

UFURMQYUQNUACH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C4C5=C(C=C6CC7=C8C6=C5C9=C5C8=C6C(=C7)C=CC7=CC1=C(C2=C49)C5=C76)C1C3N1

Origin of Product

United States

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